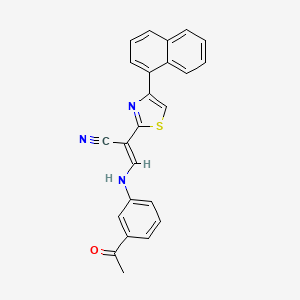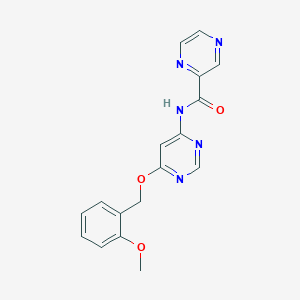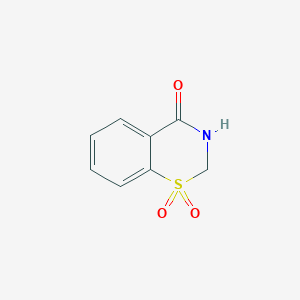
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative. Pyrazole carboxamides are a significant class of compounds with applications in agrochemicals, particularly as fungicides. However, the specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a trifluoromethyl group and the pyrazole carboxamide framework .
Synthesis Analysis
The synthesis of related 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthesis process includes several steps, and the final products are characterized using techniques like Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, 19F NMR, and mass spectrography . Another synthesis method for a different pyrazole carboxamide derivative is reported using 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall chemical yield of 1% . A third synthesis approach for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides involves the use of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature .
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, a carboxamide group, and various substituents that can influence the compound's biological activity. The trifluoromethyl group is a common substituent that can enhance the biological efficacy of these compounds . The specific molecular interactions and conformational stability of these compounds can be inferred from their NMR and mass spectroscopy data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole carboxamide derivatives are typically nucleophilic substitution reactions, where the amine group reacts with the carboxylic acid or its derivatives to form the carboxamide linkage. The presence of catalysts such as TBTU can facilitate these reactions by activating the carboxylic acid and making it more reactive towards the amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity, which can affect the compound's solubility and permeability. The characterization techniques mentioned provide detailed information on the physical state, purity, and stability of these compounds . The specific activities and yields reported in the synthesis of a PET agent indicate the efficiency and potential application of these compounds in medical imaging .
Aplicaciones Científicas De Investigación
PET Imaging and Receptor Studies
- Compounds structurally related to the queried chemical have been utilized in positron emission tomography (PET) imaging studies, particularly for mapping brain receptors. For example, derivatives of pyrazole carboxamide have been explored for their binding affinity to 5-HT1A receptors in the brain, demonstrating potential applications in neurological and psychiatric disorder research (Osman et al., 1996); (Pike et al., 1995).
Metabolic Pathway Exploration
- Research on compounds with similarities to the queried chemical includes studies on their metabolism and disposition in humans. These studies are crucial for understanding how drugs are processed in the body and can inform dosing, safety, and efficacy profiles. For instance, studies have been conducted on the metabolism of orexin receptor antagonists, providing insights into their biotransformation and potential implications for insomnia treatment (Renzulli et al., 2011).
Environmental and Public Health Research
- Investigations into the environmental exposure and health effects of pesticides, including those structurally related to the queried compound, highlight the importance of understanding chemical toxicity. Such research is essential for developing regulations to protect public health, particularly in vulnerable populations like children (Babina et al., 2012).
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-22-8-10(14(21-22)25-2)13(24)19-5-6-23-11(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,3-6H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBJVHGYBRYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)





![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)


![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)
